What are the physical and chemical properties of Tetrapentylammonium bromide?
What are the physical and chemical properties of Tetrapentylammonium bromide?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapentylammonium bromide (TPAB) is a quaternary ammonium (B1175870) salt with the chemical formula C₂₀H₄₄BrN. It is a white, crystalline solid that is highly soluble in many organic solvents and also soluble in water.[1][2] This compound is widely utilized as a phase-transfer catalyst in a variety of organic reactions, facilitating the reaction between reactants present in different immiscible phases.[3][4][5] Its applications extend to electrochemistry, the synthesis of pharmaceuticals, and as a structure-directing agent in the formation of zeolite-like frameworks.[2][6] This technical guide provides a comprehensive overview of the physical and chemical properties of Tetrapentylammonium bromide, detailed experimental protocols for its characterization, and a visualization of its synthesis and catalytic mechanism.
Physical and Chemical Properties
The physical and chemical properties of Tetrapentylammonium bromide are summarized in the tables below, providing a ready reference for laboratory use.
General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | Tetrapentylammonium bromide | [7] |
| Synonyms | Tetra-n-pentylammonium bromide, TPAB | [7] |
| CAS Number | 866-97-7 | |
| Molecular Formula | C₂₀H₄₄BrN | |
| Molecular Weight | 378.47 g/mol | |
| Appearance | White to off-white crystalline powder or shiny flakes | [1][2] |
| Melting Point | 100-102 °C | [8] |
| Density | 0.92333 g/cm³ (at 35.00 °C) | [9] |
| Solubility in Water | Soluble | [1] |
| Solubility in Organic Solvents | Soluble in DMSO (100 mg/mL), methanol, dichloromethane, chloroform (B151607), and acetone/ether mixtures. | [1][9] |
Spectroscopic Properties
| Property | Data | Reference(s) |
| ¹H NMR (CDCl₃) | Chemical shifts for the protons on the pentyl chains. | [10][11] |
| ¹³C NMR | Chemical shifts for the carbons of the pentyl chains. | [11] |
| FT-IR | Characteristic peaks for C-H stretching and bending vibrations. | [12][13] |
Experimental Protocols
Detailed methodologies for the characterization and synthesis of Tetrapentylammonium bromide are provided below.
Synthesis of Tetrapentylammonium Bromide
This protocol is based on the general principle of the Menshutkin reaction, involving the alkylation of a tertiary amine.[14]
Materials:
-
Tripentylamine
-
Acetonitrile (B52724) (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tripentylamine in anhydrous acetonitrile.
-
Add a stoichiometric equivalent of 1-bromopentane to the solution.
-
Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
The crude product is then precipitated by the addition of anhydrous diethyl ether.
-
The precipitate is collected by filtration and washed with cold diethyl ether to remove any unreacted starting materials.
-
The resulting white solid is dried under vacuum to yield pure Tetrapentylammonium bromide.
Melting Point Determination
The melting point is a crucial parameter for assessing the purity of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt)
-
Capillary tubes (sealed at one end)
Procedure:
-
Ensure the Tetrapentylammonium bromide sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of approximately 10-20 °C per minute for a preliminary, rapid determination of the approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate measurement, prepare a new sample and heat to a temperature approximately 20 °C below the previously observed melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Method: Attenuated Total Reflectance (ATR)
Apparatus:
-
FT-IR spectrometer with an ATR accessory (e.g., with a diamond crystal)
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the solid Tetrapentylammonium bromide sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
After the measurement, clean the ATR crystal thoroughly.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the structure of a molecule, including the number and types of protons and their connectivity.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (if not provided by the solvent)
Procedure:
-
Dissolve approximately 5-10 mg of Tetrapentylammonium bromide in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a clean, dry NMR tube.
-
Place the NMR tube in the spinner turbine and adjust its depth according to the spectrometer's requirements.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. This typically involves tuning and shimming the magnetic field to ensure homogeneity.
-
Process the acquired free induction decay (FID) by applying a Fourier transform.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
Visualizations
The following diagrams illustrate the synthesis pathway of Tetrapentylammonium bromide and its mechanism of action as a phase-transfer catalyst.
Caption: Synthesis of Tetrapentylammonium Bromide via the Menshutkin reaction.
Caption: Mechanism of phase-transfer catalysis by a quaternary ammonium salt.
References
- 1. TETRAPENTYLAMMONIUM BROMIDE | 866-97-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. scribd.com [scribd.com]
- 5. Phase transfer catalysis | PPTX [slideshare.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tetrapentylammonium bromide | C20H44BrN | CID 70086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tetrapentylammonium Bromide, 99 % 100G. - Yorlab [yorlab.co.uk]
- 9. Tetrapentylammonium bromide | Biochemical Assay Reagents | 866-97-7 | Invivochem [invivochem.com]
- 10. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. eng.uc.edu [eng.uc.edu]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
